4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a benzamide group substituted with a fluorine atom and a thiazole ring, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting on a variety of targets .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Thiazole derivatives, in general, have been found to exhibit a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide are largely determined by its thiazole ring. Thiazoles can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the specific substituents on the thiazole ring
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiazole derivatives
Scientific Research Applications
4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide
- 4-chloro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide
- 4-bromo-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide
Uniqueness
This compound is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its chloro and bromo analogs . The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its molecular targets .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S2/c17-11-3-1-10(2-4-11)14(23)21-16-19-12(9-25-16)5-6-13(22)20-15-18-7-8-24-15/h1-4,7-9H,5-6H2,(H,18,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHBIXHAFPXHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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